4,4-Difluoro-1-prolylpiperidine
Description
4,4-Difluoro-1-prolylpiperidine is a fluorinated piperidine derivative featuring a prolyl (L-proline-derived) substituent at the nitrogen position. The prolyl group introduces a secondary amine and a pyrrolidine ring, which may improve solubility and enable interactions with biological targets (e.g., enzymes or receptors requiring peptide-like motifs).
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)3-6-14(7-4-10)9(15)8-2-1-5-13-8/h8,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJGMXUDKNBXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-prolylpiperidine typically involves the fluorination of piperidine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent in acetonitrile . The reaction conditions often require controlled temperatures and specific catalysts to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the initial preparation of piperidine derivatives followed by selective fluorination. The use of advanced fluorinating reagents and optimized reaction conditions ensures the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-1-prolylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluorinated ketones or alcohols.
Reduction: Formation of difluorinated amines.
Substitution: Formation of various halogenated piperidine derivatives.
Scientific Research Applications
4,4-Difluoro-1-prolylpiperidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-prolylpiperidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards target molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Lipophilicity: The benzyl analogue (1-Benzyl-4,4-difluoropiperidine) is more lipophilic than this compound due to the aromatic benzyl group, which lacks hydrogen-bond donors. This may reduce aqueous solubility but improve membrane permeability .
- Metabolic Stability : Fluorine atoms on the piperidine ring likely reduce oxidative metabolism in both compounds, but the prolyl group’s secondary amine may increase susceptibility to enzymatic degradation compared to the benzyl derivative.
Challenges :
- The prolyl variant demands precise stereochemical control during coupling, whereas benzyl analogues are simpler to prepare.
Biological Activity
Overview of 4,4-Difluoro-1-prolylpiperidine
This compound is a piperidine derivative that has garnered interest in medicinal chemistry due to its structural features, which may influence its biological activity. The presence of difluoromethyl groups can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacological profiles.
Antimicrobial Properties
Research into similar piperidine derivatives has indicated potential antimicrobial activity. Compounds with similar structures have been shown to inhibit bacterial growth and possess antifungal properties. The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Activity
Piperidine derivatives have been investigated for their anticancer properties, particularly in targeting specific cancer pathways. For instance, compounds that modulate the activity of protein kinases or other molecular targets involved in cancer proliferation have shown promise in preclinical studies.
Neuropharmacological Effects
Piperidine compounds are also studied for their effects on the central nervous system. Some derivatives have been found to act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety or depression.
Case Study 1: Anticancer Activity
In a study examining various piperidine derivatives, one compound demonstrated significant cytotoxicity against human cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that the compound induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another research effort focused on synthesizing piperidine derivatives with antimicrobial activity. The results indicated that certain modifications to the piperidine ring enhanced antibacterial efficacy against Gram-positive bacteria.
Summary of Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
